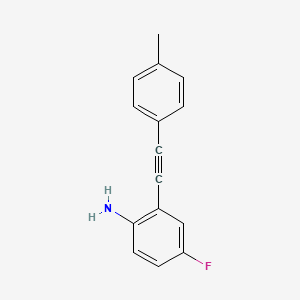

4-Fluoro-2-(p-tolylethynyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

4-fluoro-2-[2-(4-methylphenyl)ethynyl]aniline |

InChI |

InChI=1S/C15H12FN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |

InChI Key |

PVWBAOYZEPBDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |

Origin of Product |

United States |

Contextualization Within the Class of 2 Alkynylanilines and Fluoroaniline Derivatives

4-Fluoro-2-(p-tolylethynyl)aniline belongs to the broader classes of 2-alkynylanilines and fluoroaniline (B8554772) derivatives. 2-Alkynylanilines are characterized by an amino group and an alkyne substituent in an ortho relationship on an aromatic ring. This arrangement makes them valuable precursors for synthesizing various nitrogen-containing heterocyclic compounds, most notably quinolines, through cyclization reactions. nih.govmdpi.comacs.orgresearchgate.netorganic-chemistry.org The reactivity of the alkyne and aniline (B41778) functionalities allows for a range of transformations, making these compounds key building blocks in organic synthesis. nih.gov

Fluoroaniline derivatives, on the other hand, are aniline compounds containing one or more fluorine atoms on the aromatic ring. ontosight.ainih.gov The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.govrsc.org In the context of this compound, the fluorine atom is positioned para to the amino group. This specific placement influences the electronic properties and reactivity of the entire molecule.

The combination of both the 2-alkynylaniline and fluoroaniline motifs in this compound results in a molecule with a distinct set of properties and synthetic potential. The presence of the fluorine atom can modulate the reactivity of the aniline and alkyne groups, offering opportunities for selective chemical transformations.

Chemical and Physical Properties

Basic information for this compound is available from various chemical suppliers and databases. bldpharm.comchemicalbook.com

| Property | Value |

| CAS Number | 1688679-82-4 bldpharm.com |

| Molecular Formula | C15H12FN bldpharm.comchemicalbook.com |

| Molecular Weight | 225.26 g/mol bldpharm.comchemicalbook.com |

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Synthetic Design

The substitution of hydrogen with fluorine in aromatic systems has profound implications for a molecule's chemical reactivity and is a cornerstone of modern synthetic design, particularly in medicinal chemistry. nih.govrsc.org Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the electronic environment of the molecule. This can influence reaction rates, regioselectivity, and the stability of intermediates and transition states. rsc.org

In the case of fluoroanilines, the fluorine atom's electron-withdrawing nature can decrease the basicity of the amino group, affecting its nucleophilicity and reactivity in various chemical reactions. grafiati.com The position of the fluorine atom relative to other functional groups is crucial. For instance, in 4-fluoroaniline, the fluorine atom is para to the amino group, a configuration that has been studied for its impact on molecular properties and potential applications. ontosight.ainih.govwikipedia.orgnist.govnist.govnist.gov

The presence of fluorine can also introduce unique non-covalent interactions, such as fluorine-hydrogen bonds and fluorine-lone pair interactions, which can influence the conformation and packing of molecules in the solid state. nih.gov From a medicinal chemistry perspective, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. nih.gov This is because the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage.

Overview of Key Research Trajectories for Alkynylaniline Derivatives in Advanced Organic Synthesis

Direct Synthetic Routes to this compound

Direct synthesis of the title compound hinges on the formation of the carbon-carbon triple bond between the fluorinated aniline (B41778) ring and the p-tolyl group. While various strategies can be envisioned, cross-coupling reactions stand out as the most prominent and versatile.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to generating molecular complexity. researchgate.net In the context of this compound, these strategies are primarily applied to synthesize its derivatives, such as α-aminophosphonates, using the aniline as a key building block.

The Kabachnik–Fields reaction is a cornerstone three-component condensation used to prepare α-aminophosphonates. nih.govwikipedia.org This reaction involves an amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). organic-chemistry.org While this reaction does not directly produce the parent aniline, it is a critical method for converting anilines, such as this compound, into their corresponding α-aminophosphonate derivatives, which are recognized as important bioisosteres of α-amino acids. wikipedia.orgirb.hr The reaction typically proceeds through the initial formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite. wikipedia.org

Multicomponent Reaction Strategies

Kabachnik–Fields Reaction Approaches

Catalyst Systems and Their Influence on Reaction Outcome (e.g., T3P®, CuCl)

The efficiency and outcome of the Kabachnik-Fields reaction can be significantly enhanced by the use of catalysts or promoters. A variety of systems have been explored, ranging from Lewis acids to dehydrating agents. arkat-usa.org

Propylphosphonic Anhydride (T3P®): This reagent is a highly effective and mild condensing agent for the Kabachnik-Fields reaction. researchgate.net T3P® promotes the reaction by acting as a powerful water scavenger, facilitating the formation of the imine intermediate. researchgate.net Its advantages include broad functional group tolerance and the generation of water-soluble byproducts, which simplifies workup procedures and often leads to high yields and purity of the final α-aminophosphonate product. researchgate.netsigmaaldrich.com Reactions promoted by T3P® can often be carried out rapidly at room temperature. researchgate.net

Copper(I) Chloride (CuCl): Transition metal salts, including CuCl, have been successfully employed as catalysts in Kabachnik-Fields reactions. researchgate.net CuCl can catalyze the condensation of 2-alkynylbenzaldehydes, anilines, and dialkyl phosphites to produce the corresponding α-aminophosphonates. The optimization of these reactions often involves careful consideration of the catalyst loading, solvent, and temperature to achieve high yields of the desired products. researchgate.net

Below is a table summarizing the influence of different catalyst systems on the Kabachnik-Fields reaction, based on general findings in the literature.

| Catalyst/Promoter | Typical Conditions | Role/Advantages | Research Findings |

| T3P® | Room temperature, Acetonitrile (CH3CN) or other organic solvents. researchgate.netrhhz.net | Powerful dehydrating agent, mild conditions, high yields, easy workup due to water-soluble byproducts. researchgate.netsigmaaldrich.com | Promotes rapid reaction with high efficiency for synthesizing α-aminophosphonates from various aldehydes and amines. researchgate.net |

| CuCl | Elevated temperatures, various solvents. | Lewis acidic catalyst, facilitates condensation. researchgate.net | Effective for multicomponent synthesis of heterocycles containing a phosphonate (B1237965) moiety from alkynylbenzaldehydes. researchgate.net |

| Lewis Acids (e.g., InCl3, Sc(OTf)3) | Various solvents, often room temperature. | Activates the carbonyl group, accelerating imine formation and/or phosphite addition. organic-chemistry.orgarkat-usa.org | A wide range of Lewis acids have been shown to effectively catalyze the reaction, though they can be sensitive to water. arkat-usa.org |

| Microwave (MW) Irradiation | Solvent-free. | Rate acceleration, often eliminates the need for a catalyst. nih.gov | Provides a straightforward, environmentally friendly method for synthesizing α-aminophosphonates with excellent yields. nih.gov |

Role of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde as a Key Precursor

The compound 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is a crucial precursor for synthesizing analogues of the target aniline. bldpharm.com In a Kabachnik-Fields reaction, this aldehyde would serve as the carbonyl component. By reacting it with an amine (such as ammonia (B1221849) or a primary alkylamine) and a dialkyl phosphite, a diverse library of α-aminophosphonate derivatives can be generated. Each derivative would feature the characteristic 4-fluoro-2-(p-tolylethynyl)phenyl moiety, demonstrating the aldehyde's role as a foundational building block for creating complex, functionalized molecules within this chemical family. researchgate.netbldpharm.com

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. For the synthesis of alkynylanilines, the Sonogashira coupling is particularly relevant.

The Sonogashira cross-coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.org It is widely used for the synthesis of substituted alkynes, including alkynylanilines, under mild conditions, which allows for excellent functional group tolerance. wikipedia.orgscirp.org

To synthesize this compound, a Sonogashira coupling would likely involve the reaction between a 2-halo-4-fluoroaniline derivative (e.g., 4-fluoro-2-iodoaniline) and 1-ethynyl-4-methylbenzene (p-tolylacetylene). The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The copper(I) salt facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. wikipedia.org

Research on the synthesis of related 2-amino-3-alkynylpyridines demonstrates the effectiveness of this methodology. scirp.orgresearchgate.net Optimized conditions often involve a palladium catalyst such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, and CuI as the co-catalyst in a solvent like DMF with an amine base. scirp.org These conditions have been shown to successfully couple various terminal alkynes with halogenated amino-heterocycles in moderate to excellent yields. scirp.orgresearchgate.net

The table below illustrates the scope of the Sonogashira coupling for synthesizing various substituted alkynylpyridines, which are structural analogues of alkynylanilines.

| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(phenylethynyl)pyridine | 95% scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 96% scirp.org |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 82% scirp.org |

| 2-Amino-3-bromopyridine | (4-Methoxyphenyl)acetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 94% scirp.org |

Cross-Coupling Methodologies for Related Alkynylanilines

Scope and Limitations of Substrate Variation in Analogous Syntheses

The synthesis of analogs of this compound typically involves the Sonogashira cross-coupling reaction. beilstein-journals.orgnih.gov This reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org The scope and limitations of this reaction are influenced by the nature of the substrates, including the aryl halide and the alkyne.

The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl > F. wikipedia.orglibretexts.org This means that aryl iodides are the most reactive substrates, often allowing the reaction to proceed at room temperature. wikipedia.org Aryl bromides are also viable substrates, though they may require higher temperatures to achieve good yields. nih.govwikipedia.org The use of aryl chlorides is less common and often requires more specialized catalytic systems. researchgate.net

The electronic properties of the substituents on the aryl halide also play a significant role. Electron-withdrawing groups on the aryl ring can increase the reactivity of the halide, while electron-donating groups can have the opposite effect. rsc.org For instance, in the synthesis of 2-ethynylaniline (B1227618) derivatives, o-iodoanilines with methyl, trifluoromethyl, and fluorine substituents have been shown to afford high yields. rsc.org

The structure of the alkyne partner also influences the reaction outcome. Steric hindrance around the alkyne can affect the reaction rate and yield. researchgate.net While a broad range of functional groups on the alkyne is generally well-tolerated, some ortho-substituted aryl iodides have been observed to require extended reaction times. beilstein-journals.orgnih.gov

The following table summarizes the scope of substrate variation in Sonogashira couplings relevant to the synthesis of this compound analogs:

| Substrate Component | Variation | Effect on Reaction |

| Aryl Halide | I > Br > Cl > F | Reactivity decreases down the group. wikipedia.orglibretexts.org |

| Electron-withdrawing groups | Generally increases reactivity. rsc.org | |

| Electron-donating groups | Generally decreases reactivity. rsc.org | |

| Alkyne | Steric hindrance | Can decrease reaction rate and yield. researchgate.net |

| Functional groups | Generally well-tolerated. beilstein-journals.orgnih.gov |

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency and sustainability of synthesizing this compound and its analogs, researchers have explored advanced synthetic strategies and optimized reaction conditions.

Domino and Cascade Reaction Sequences in Alkyne Chemistry

Domino and cascade reactions, also known as tandem reactions, are chemical processes where multiple bond-forming events occur in a single pot without the need to isolate intermediates. wikipedia.org These reactions are highly atom-economical and can significantly reduce waste, time, and labor. wikipedia.orgnih.gov

In the context of alkyne chemistry, domino reactions can be employed to construct complex heterocyclic structures. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans. organic-chemistry.org Similarly, copper-catalyzed tandem Sonogashira coupling-cyclization reactions have been used to synthesize 2-arylbenzofuran derivatives. rsc.org Another example is the synthesis of quinoline (B57606) derivatives through a domino amination of aromatic olefins with anilines. nih.gov

Cascade reactions have also been utilized in the synthesis of various nitrogen-containing heterocycles. For instance, a one-pot cascade reaction starting from an amine and a cyclohexanone (B45756) can produce anilines through a series of steps involving a coupling reaction, photoredox catalysis, and hydrogen atom transfer. acs.org The synthesis of indolylmethyl oxindoles has been achieved through a palladium-catalyzed cascade Heck cyclization/3-(2-oxindolyl)methylation on intramolecular amination of o-alkynylanilines. researchgate.net

Investigation of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Sonogashira coupling and related reactions. numberanalytics.com Key parameters that are often investigated include the choice of catalyst, solvent, base, and temperature. numberanalytics.comacs.org

Catalyst System: The catalyst system typically consists of a palladium source and, in many cases, a copper(I) co-catalyst. organic-chemistry.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. numberanalytics.com The choice of ligand for the palladium catalyst can significantly impact its activity and stability. libretexts.orgnumberanalytics.com Bulky and electron-rich phosphine ligands can enhance the rate of the reaction. libretexts.org Copper-free Sonogashira couplings have also been developed to create more environmentally friendly processes. researchgate.net

Solvent: The choice of solvent can have a profound effect on the reaction outcome. numberanalytics.com Dipolar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. beilstein-journals.org However, due to sustainability concerns, efforts have been made to replace DMF with bio-derived alternatives like Cyrene. beilstein-journals.orgnih.gov In some cases, the reaction can even be performed in water. organic-chemistry.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is typically required to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The choice and amount of base can influence the reaction rate and the formation of side products. beilstein-journals.orgnih.gov

Temperature: The reaction temperature is another critical parameter. numberanalytics.com While higher temperatures can accelerate the reaction, they can also lead to catalyst deactivation and the formation of byproducts. numberanalytics.com Optimization studies aim to find the ideal temperature that balances reaction rate and selectivity. beilstein-journals.orgnih.gov

The following table summarizes the investigation of various reaction conditions to enhance the yield and selectivity of Sonogashira couplings:

| Reaction Condition | Investigated Parameters | Impact on Yield and Selectivity |

| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) co-catalyst, Ligands (e.g., phosphines) | Choice of catalyst and ligand can significantly affect reaction rate and efficiency. libretexts.orgnumberanalytics.com Copper-free systems are being developed for sustainability. researchgate.net |

| Solvent | DMF, THF, Cyrene, Water | Solvent choice impacts reaction rate and can be crucial for substrate compatibility. beilstein-journals.orgnih.gov Bio-derived solvents are being explored. beilstein-journals.orgnih.gov |

| Base | Triethylamine, DBU, Potassium Carbonate | The base neutralizes acidic byproducts and can influence the catalytic cycle. organic-chemistry.orgrsc.org |

| Temperature | Varies depending on substrates and catalyst | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. numberanalytics.com |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The strategic placement of the amino and ethynyl (B1212043) groups in this compound facilitates a variety of cyclization strategies to produce a diverse array of heterocyclic systems. These reactions are often catalyzed by transition metals and can proceed with high levels of control over the resulting molecular structure.

Formation of 1,2-Dihydroisoquinolin-1-ylphosphonates

The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from precursors like this compound is a notable transformation. These compounds are of interest due to the prevalence of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in numerous biologically active natural products and synthetic molecules. nih.gov

The mechanism for the formation of such heterocyclic systems often involves catalyst-dependent pathways. For instance, in related syntheses of quinolines, the reaction of aniline with propanol (B110389) over modified USY zeolite catalysts has been studied. rsc.org The catalytic performance is influenced by the concentration ratio of Lewis acid sites to Brønsted acid sites on the catalyst. rsc.org Two primary routes are proposed, both involving an N-phenylpropan-1-imine intermediate, with the Lewis acid-catalyzed pathway being more significant. rsc.org Similarly, palladium-catalyzed cascade reactions are instrumental in constructing complex heterocyclic molecules. nih.govnih.gov These reactions can proceed through a tandem aminocarbonylation followed by a palladium-catalyzed endo-dig cyclization. nih.gov

In cyclization reactions, achieving high regioselectivity and diastereoselectivity is crucial. For example, in the synthesis of fluorinated piperidines via Prins fluorination-cyclization, good diastereoselectivity has been observed. beilstein-journals.org The use of BF₃·OEt₂ as a Lewis acid can lead to the incorporation of a fluoride (B91410) ion, creating a new stereocenter. beilstein-journals.org The stereochemical outcome can be confirmed through techniques like X-ray crystallography. beilstein-journals.org

Synthesis of Indoles and Indole (B1671886) Derivatives

The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. nih.gov The 2-alkynylaniline structure of this compound makes it a suitable precursor for indole synthesis.

A notable method for synthesizing N-acyl indoles involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides. rsc.org This reaction utilizes a CO source, such as benzene-1,3,5-triyl triformate (TFBen), to produce a variety of N-acyl indoles in high yields. rsc.org This approach offers a facile route to these valuable compounds.

Routes to Quinoline and Fused Arylpyrrolo Scaffolds

The versatility of this compound extends to the synthesis of quinolines and more complex fused heterocyclic systems.

Quinolines are a significant class of N-heterocycles with diverse applications. nih.gov Classical methods for quinoline synthesis include the Gould-Jacobs and Conrad-Limpach reactions starting from aniline derivatives. nih.gov More modern approaches involve transition metal-catalyzed transformations. nih.gov The synthesis of fluorinated quinoline derivatives can be achieved through various strategies, including the use of 2-fluoromalonic acid as a building block. researchgate.net

The construction of fused arylpyrrolo scaffolds represents a more advanced application of this starting material. For instance, a tandem synthesis of tetrahydropyrroloquinazolines has been developed from amino amides and aldehydes. nih.gov This process involves the in-situ generation of an imine followed by a Tf₂O-mediated tandem cyclization, which assembles both heterocyclic rings in a single pot. nih.gov

Interactive Data Table: Reaction Pathways of this compound

| Reaction Type | Product Class | Key Reagents/Catalysts | Ref. |

| Cyclization | 1,2-Dihydroisoquinolin-1-ylphosphonates | Transition Metal Catalysts | nih.gov |

| Carbonylative Cyclization | N-Acyl Indoles | Palladium, Aryl Iodides, CO Source | rsc.org |

| Annulation | Quinolines | Modified Zeolites, Transition Metals | rsc.orgnih.gov |

| Tandem Cyclization | Fused Arylpyrrolo Scaffolds | Tf₂O | nih.gov |

Exploration of 1,3-Benzothiazine Formation via Regioselective Cyclization

The synthesis of 1,4-benzothiazine derivatives can be achieved through the regioselective cyclization of precursor molecules. One established method involves the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425). researchgate.netacgpubs.org This reaction proceeds with high regioselectivity, where the sulfur atom of the 2-aminothiophenol preferentially attacks the more electrophilic carbon of the epoxide ring. researchgate.netacgpubs.org The strong nucleophilicity of sulfur compared to the nitrogen of the amine group dictates this selective attack. acgpubs.org

In a related approach, the reaction can be catalyzed by hydrochloric acid. acgpubs.org The acid is proposed to activate the epoxide by protonating the oxygen atom, facilitating the ring-opening by the nucleophilic sulfur. acgpubs.org This method also leads to the formation of 1,4-benzothiazine derivatives with good yields. acgpubs.org The structures of the resulting benzothiazines are typically confirmed through spectral analysis, including IR, NMR, and mass spectrometry. researchgate.net For instance, the mass spectrum can reveal fragmentation patterns that confirm the position of the sulfur and nitrogen atoms within the heterocyclic ring. researchgate.net

A recent development in this area is a three-component synthesis of fluorescent 1,4-benzothiazin-2-ones using aryl methyl ketones, p-anisidine, and elemental sulfur, catalyzed by iodine. researchgate.net This method involves the formation of two new C-S bonds and one C-N bond in a single operation. researchgate.net

Table 1: Examples of 1,4-Benzothiazine Synthesis

| Precursors | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| α-Cyano α-alkoxy carbonyl epoxides, 2-Aminothiophenol | None | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylate | Good | acgpubs.org |

| α-Cyano α-alkoxy carbonyl epoxides, 2-Aminothiophenol hydrochloride | HCl | Alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate | Good | acgpubs.org |

| Aryl methyl ketones, p-Anisidine, Elemental Sulfur | Iodine | 1,4-Benzothiazin-2-ones | Moderate to Good | researchgate.net |

Other Key Functionalization and Coupling Reactions

The presence of the alkynyl and aniline moieties in related compounds opens up a variety of other functionalization and coupling reactions, offering pathways to a diverse range of chemical structures.

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be extended to imines. This reaction provides a convenient route to β-amino esters and β-lactams. union.edu The reaction is typically initiated by generating the Reformatsky reagent (an organozinc compound) in situ, which then attacks the electrophilic imine. union.edu

It has been observed that the electronic nature of the substituents on the imine can significantly influence the outcome of the reaction. For example, strongly electron-withdrawing groups on the N-phenyl ring of the imine have been found to inhibit the formation of β-lactams, often resulting in the formation of resinous materials instead. union.edu This highlights the sensitivity of the Reformatsky reaction to the electronic properties of the substrates. union.edu

2-Alkynylanilines exhibit reactivity towards various oxidants and electrophilic reagents, leading to the formation of functionalized heterocyclic products. For instance, gold-catalyzed reactions of 2-alkynylanilines in the presence of an electrophilic fluorine source like Selectfluor can lead to the formation of fluorinated indoles. beilstein-journals.orgbeilstein-journals.org The outcome of these reactions can be highly dependent on the reaction conditions, including the choice of solvent and the nature of the substituents on the aniline and alkyne moieties. beilstein-journals.org

In some cases, unusual reaction cascades have been observed. For example, an aminoauration/oxidation/fluorination cascade has been reported for 2-alkynylanilines bearing a linear alkyl group on the terminal triple bond. beilstein-journals.org The use of oxidants like m-CPBA or 2-IBX can lead to the oxidation of 2-aminothiophenol to a disulfide, which can then undergo intramolecular cyclization to form 1,4-benzothiazines. nih.gov

Electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr) provides a direct route to 3-halogenated or 3-selenenylated quinolines. nih.govresearchgate.netresearchgate.net These reactions proceed under mild conditions and tolerate a variety of functional groups. nih.govresearchgate.net

Table 2: Reactions of 2-Alkynylanilines with Oxidants and Electrophiles

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Alkynylanilines | Au(I) or Au(III) catalyst, Selectfluor | Fluorinated indoles | beilstein-journals.orgbeilstein-journals.org |

| 2-Aminothiophenol | m-CPBA/2-IBX | 1,4-Benzothiazines | nih.gov |

| N-(2-Alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-Halo- or 3-selenylquinolines | nih.govresearchgate.netresearchgate.net |

Influence of Aromatic and Alkynyl Substituents on Reaction Outcome and Selectivity

The nature of the substituents on both the aromatic ring and the alkynyl group of 2-alkynylaniline derivatives plays a crucial role in determining the reaction outcome and selectivity of cyclization reactions.

In the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines, the reaction generally proceeds in good yields when the alkyne substituent is an aryl group, including both electron-rich and electron-deficient variants. nih.gov The yields are not significantly affected by the substituents on the aniline ring itself. nih.gov However, when the alkyne bears an alkyl substituent, the yields can be poor. nih.gov

For the gold-catalyzed aminofluorination of 2-alkynylanilines, the presence of electron-rich aromatic groups on the terminal triple bond leads to the formation of the desired fluorinated indoles in moderate yields. beilstein-journals.org In contrast, with a 1H-pyrazolyl moiety on the alkyne, a difluorination process tends to dominate. beilstein-journals.org When the alkyne is substituted with a linear alkyl group, better results are observed when the aniline ring contains electron-withdrawing groups. beilstein-journals.org

The regioselectivity of cyclization can also be influenced by substituents. In the cyclization of a 3-methoxyaniline derivative, two isomeric quinoline products were formed, with the major isomer resulting from cyclization at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov

Table 3: Influence of Substituents on Cyclization Reactions of 2-Alkynylanilines

| Reaction Type | Aniline Substituent | Alkyne Substituent | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization (Quinolines) | Electron-donating/withdrawing | Aryl (electron-rich/deficient) | Good yields | nih.gov |

| Electrophilic Cyclization (Quinolines) | Unspecified | Alkyl | Poor yield | nih.gov |

| Electrophilic Cyclization (Quinolines) | 3-Methoxy | Phenyl | Mixture of isomers, major is para-cyclized | nih.gov |

| Au-catalyzed Aminofluorination | Unspecified | Electron-rich aryl | Moderate yields of monofluorinated product | beilstein-journals.org |

| Au-catalyzed Aminofluorination | Unspecified | 1H-Pyrazolyl | Difluorination predominates | beilstein-journals.org |

| Au-catalyzed Aminofluorination | Electron-withdrawing | Linear alkyl | Better results for fluorinated indole | beilstein-journals.org |

Spectroscopic and Structural Elucidation of 4 Fluoro 2 P Tolylethynyl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 4-Fluoro-2-(p-tolylethynyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons.

In the case of this compound, one would expect to see distinct signals corresponding to the protons on the aniline (B41778) ring, the p-tolyl group, the methyl group, and the amine (NH₂) group. The protons on the fluoroaniline (B8554772) ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the p-tolyl ring would typically show a pair of doublets, characteristic of a para-substituted aromatic ring. The methyl group would appear as a sharp singlet, and the amine protons would likely be a broad singlet.

To illustrate the principles, the ¹H NMR spectral data for the related compound, 4-Fluoroaniline, is presented below.

Table 1: Representative ¹H NMR Data for 4-Fluoroaniline Data shown for a representative related compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-2, H-6 | ~6.62 | Multiplet (dd) |

| H-3, H-5 | ~6.89 | Multiplet (t) |

| -NH₂ | ~3.60 | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms.

For this compound, the ¹³C NMR spectrum would be expected to show signals for each of the 15 carbon atoms. The two carbons of the ethynyl (B1212043) (alkyne) group would have characteristic chemical shifts in the range of 80-100 ppm. The carbon atom bonded to the fluorine (C-F) would show a large coupling constant (¹JCF), which is a definitive feature. The remaining aromatic carbons and the methyl carbon would appear in their expected regions.

The ¹³C NMR spectral data for 4-Fluoroaniline is provided as a reference. The carbon directly attached to fluorine exhibits a characteristic large splitting due to C-F coupling.

Table 2: Representative ¹³C NMR Data for 4-Fluoroaniline Data shown for a representative related compound. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm | C-F Coupling Constant (J) in Hz |

| C-1 (C-NH₂) | ~142.57 | d, J = 2.0 |

| C-2, C-6 | ~116.10 | d, J = 7.6 |

| C-3, C-5 | ~115.69 | d, J = 22.4 |

| C-4 (C-F) | ~156.38 | d, J = 235.2 |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant in nature, making this a routine and informative experiment. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion.

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The precise chemical shift of this signal would be indicative of the electronic environment on the aniline ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring ortho and meta protons on the aromatic ring, providing further confirmation of its position. For example, the ¹⁹F NMR chemical shift for p-fluorotoluene is in the region of -118 ppm, while for 4-fluoroaniline, it is around -125 ppm (in DMSO solvent), relative to a standard. spectrabase.comspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the calculation of its elemental formula.

For this compound (C₁₅H₁₂FN), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass (225.0954). The fragmentation pattern observed in the mass spectrum would provide structural information. Key fragmentation pathways would likely include the loss of the methyl group, cleavage of the ethynyl linkage, and other characteristic fragmentations of the aniline and tolyl rings.

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) | Expected Measurement |

| C₁₅H₁₂FN | 225.0954 | [M+H]⁺ = 226.1032 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H stretch | 3300-3500 (two bands) |

| Alkyne (-C≡C-) | C≡C stretch | 2100-2260 (weak to medium) |

| Aromatic Ring | C-H stretch | ~3030 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Fluoroaromatic | C-F stretch | 1100-1250 |

The N-H stretching vibrations would appear as two distinct bands, characteristic of a primary amine. The alkyne C≡C stretch is a key indicator of the ethynyl group, though its intensity can sometimes be weak. The strong C-F stretching band would confirm the presence of the fluorine substituent.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the parent compound, this compound, might be challenging, derivatives are often synthesized to facilitate crystallization.

If a suitable crystal of a derivative were obtained, X-ray diffraction analysis would provide a definitive solid-state structure. This would confirm the connectivity of the atoms and reveal detailed information about bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and π-stacking from the aromatic rings, which govern the crystal packing. This information is crucial for materials science applications and for understanding the molecule's conformation in the solid state.

Theoretical and Computational Investigations of 4 Fluoro 2 P Tolylethynyl Aniline

Quantum Chemical Calculations (e.g., Ab Initio Molecular Orbital Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. chemrxiv.org These methods allow for the detailed examination of electronic structure and the prediction of molecular properties.

Computational analysis of 4-Fluoro-2-(p-tolylethynyl)aniline reveals a nuanced electronic structure and a distinct molecular geometry. The molecule's geometry is characterized by the planar aniline (B41778) ring, substituted with a fluorine atom and a p-tolylethynyl group. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom, coupled with the extended π-system of the tolylethynyl group, creates a complex electronic environment.

The molecular geometry, including key bond lengths, bond angles, and dihedral angles, can be optimized using computational methods. These optimized parameters provide a stable, low-energy conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C-N (Aniline) | 1.398 | |

| C-F | 1.354 | |

| C≡C (Ethynyl) | 1.208 | |

| C-C (Aniline-Ethynyl) | 1.431 | |

| **Bond Angles (°) ** | ||

| H-N-H | 112.5 | |

| C-C-F | 119.8 | |

| C-C≡C | 178.5 | |

| Dihedral Angles (°) | ||

| C-C-C-C (Aniline-Tolyl) | 25.4 |

Note: These values are illustrative and representative of typical results from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.netresearchgate.net The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the ethynyl (B1212043) bridge and the tolyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A range of reactivity descriptors can be calculated from the FMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |

| HOMO-LUMO Energy Gap | ΔE | 4.62 |

| Electronegativity | χ | 3.54 |

| Chemical Hardness | η | 2.31 |

| Electrophilicity Index | ω | 2.71 |

Note: These values are illustrative and based on general principles of computational chemistry.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify key transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.net

For a given reaction involving this compound, such as an electrophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, computational methods can be employed to locate the transition state structures. These high-energy structures represent the bottleneck of the reaction and are crucial for determining the reaction rate.

Similarly, any intermediates formed during the reaction can be identified and their structures optimized. This allows for a step-by-step understanding of the reaction mechanism, including the formation and breaking of chemical bonds.

Different potential reaction pathways can be compared based on their energetic profiles to determine the most favorable route. For instance, in the case of a substitution reaction on the aniline ring, computational modeling could predict whether substitution is more likely to occur at the ortho or para position relative to the amino group, based on the activation energies of the respective pathways.

Prediction of Reactivity and Selectivity Parameters Based on Computational Models

Computational models offer a powerful predictive tool for understanding and anticipating the reactivity and selectivity of molecules. chemistryworld.comnih.gov By integrating the insights gained from electronic structure analysis and mechanistic studies, it is possible to make informed predictions about how this compound will behave in a chemical reaction.

The calculated electronic properties, such as the distribution of electron density and the locations of the FMOs, can be used to predict the regioselectivity of reactions. For example, the positions on the aniline ring with the highest electron density and the largest HOMO coefficients would be predicted as the most likely sites for electrophilic attack.

Furthermore, by modeling the interaction of the molecule with various reagents and catalysts, it is possible to predict the outcome of a reaction with a high degree of accuracy. This predictive capability is invaluable in the design of new synthetic routes and the development of novel chemical transformations.

Structure Activity Relationship Sar Studies of 4 Fluoro 2 P Tolylethynyl Aniline Derivatives

Correlating Structural Modifications with Chemical Reactivity and Transformation Efficiency

The reactivity of 4-Fluoro-2-(p-tolylethynyl)aniline derivatives is intrinsically linked to their structural makeup. Modifications to this scaffold, particularly at the aniline (B41778) ring and the terminal alkyne, can significantly influence the efficiency and outcome of chemical transformations. The 2-alkynylaniline core is a well-established precursor for synthesizing a diverse range of nitrogen-containing heterocycles. researchgate.net

Research on related N-(2-alkynyl)anilines in electrophilic cyclization reactions to form quinolines demonstrates the profound impact of substituents on the alkyne's aryl ring. For instance, the reaction yield and time are sensitive to the electronic nature of these substituents. While both electron-rich and electron-deficient aryl groups on the alkyne can lead to good yields, strongly electron-withdrawing groups, such as a nitro group, have been shown to completely inhibit the cyclization reaction. nih.govnih.gov This suggests that for derivatives of this compound, modifications to the p-tolyl group could be a critical factor in controlling reactivity.

The following table, derived from studies on analogous N-(2-alkynyl)aniline systems, illustrates the effect of substituents on the terminal aryl ring on the efficiency of ICl-mediated cyclization to form 3-iodoquinolines.

| Substituent on Terminal Aryl Ring (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-MeO | 0.5 | 85 |

| 4-Me | 0.5 | 88 |

| H | 0.5 | 90 |

| 4-F | 0.5 | 87 |

| 4-Cl | 0.5 | 86 |

| 4-Br | 0.5 | 82 |

| 4-Ac | 24 | 65 |

| 4-NO2 | - | 0 |

Electronic and Steric Effects of the Fluoro and p-Tolylethynyl Moieties on Molecular Properties

The molecular properties of this compound are shaped by the interplay of electronic and steric effects originating from its key functional groups.

The fluoro group at the 4-position is a small, highly electronegative substituent. Its primary electronic effect is strong induction, withdrawing electron density from the aromatic ring. This can decrease the basicity of the aniline nitrogen and influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of drug design, the introduction of fluorine is a common strategy to enhance metabolic stability and modulate physicochemical properties such as lipophilicity. beilstein-journals.orgpsu.edu While fluorine is a deactivator for electrophilic substitution, its impact on the reactivity of the aniline can be complex, also depending on resonance effects.

The p-tolylethynyl group at the 2-position contributes both electronic and steric features. The tolyl group is weakly electron-donating through hyperconjugation and induction, which can influence the electron density of the alkyne and the adjacent aromatic ring. The linear geometry of the ethynyl (B1212043) linker positions the p-tolyl group in a way that can exert significant steric hindrance, potentially influencing the approach of reactants and the conformation of the molecule. This steric bulk can be a critical factor in enzyme-inhibitor binding or in controlling the stereochemical outcome of certain reactions.

The combination of the electron-withdrawing fluoro group and the sterically demanding, weakly electron-donating p-tolylethynyl group creates a unique electronic and steric profile. This balance is crucial in determining the molecule's reactivity, binding affinity to biological targets, and its potential for forming specific non-covalent interactions.

Rational Design Principles for New Derivatives Based on SAR Insights

The insights gained from the structure-activity relationships of this compound and related compounds provide a foundation for the rational design of new derivatives with tailored properties. This is particularly relevant in the field of medicinal chemistry, where the aniline scaffold is a common feature in many kinase inhibitors. nih.govebi.ac.uk

Key principles for the rational design of new derivatives include:

Modulation of Electronic Properties: The electronic nature of the aniline ring and the alkynyl substituent can be fine-tuned to optimize interactions with a biological target. For instance, replacing the p-tolyl group with other substituted aryl rings can systematically alter the electron density of the alkyne. This can be used to enhance π-π stacking interactions or to modulate the reactivity of the alkyne in cyclization reactions aimed at producing diverse heterocyclic scaffolds.

Exploitation of Steric Factors: The steric bulk around the 2-position can be systematically varied to probe the steric tolerance of a binding site. Replacing the p-tolyl group with smaller or larger groups can help to map out the topology of a target's active site and improve selectivity.

Introduction of Additional Functional Groups: New functional groups can be introduced onto the aniline ring or the p-tolyl group to create additional points of interaction with a target protein. For example, adding hydrogen bond donors or acceptors could lead to stronger and more specific binding.

The following table outlines a hypothetical design strategy for new derivatives based on these principles, with potential impacts on their properties.

| Modification | Rationale | Expected Impact |

|---|---|---|

| Replace p-tolyl with p-methoxyphenyl | Increase electron-donating character of the alkyne substituent. | May increase reactivity in electrophilic cyclizations and alter binding interactions. |

| Replace p-tolyl with p-nitrophenyl | Introduce a strong electron-withdrawing group. | Likely to decrease reactivity in electrophilic cyclizations; may form specific interactions in a binding pocket. |

| Replace 4-fluoro with 4-chloro or 4-bromo | Vary the halogen to modulate electronic effects and introduce potential halogen bonding. | Alters lipophilicity and electronic properties; may improve binding affinity. |

| Introduce a hydroxyl group on the p-tolyl ring | Add a hydrogen bond donor/acceptor. | Potential for new, specific interactions with a biological target, improving potency and selectivity. |

By systematically applying these design principles, new derivatives of this compound can be synthesized and evaluated, leading to the discovery of compounds with enhanced reactivity for synthetic applications or improved efficacy and selectivity for therapeutic purposes.

Advanced Applications in Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The strategic placement of an amino group and an alkynyl group ortho to each other on the benzene (B151609) ring makes 4-Fluoro-2-(p-tolylethynyl)aniline an ideal substrate for a variety of cyclization reactions. This arrangement facilitates the synthesis of fused heterocyclic systems, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials.

Precursor to Diverse Nitrogen-Containing Heterocyclic Scaffolds

The rich chemistry of 2-alkynylanilines allows for their conversion into a wide array of important nitrogen-containing heterocycles. While specific examples for this compound are not always documented, its reactivity can be confidently inferred from the extensive studies on analogous 2-alkynylanilines. researchgate.netresearchgate.net These reactions often proceed with high atom economy and allow for the rapid assembly of molecular complexity.

Isoquinolines: The synthesis of the isoquinoline (B145761) core generally requires precursors where the alkyne is attached to a benzyl (B1604629) group rather than directly to the aniline (B41778). However, this compound is a key starting material for creating such precursors. For instance, it can be transformed into a 2-alkynyl benzyl azide, which can then undergo a silver-catalyzed cyclization to furnish the substituted isoquinoline framework. nih.gov Another established route involves the reaction of 2-(1-alkynyl)benzaldehydes with anilines, catalyzed by zinc triflate under aerobic conditions, to yield isoquinolin-1(2H)-ones. mdpi.com

Indoles: The intramolecular cyclization of 2-alkynylanilines is one of the most powerful and direct methods for constructing the indole (B1671886) nucleus. mdpi.comthieme-connect.com This transformation can be catalyzed by a variety of transition metals, most notably palladium and gold. mdpi.comnih.gov Palladium-catalyzed processes, for example, can proceed in aqueous micellar media, offering a green chemistry approach. mdpi.com Gold catalysts are particularly effective due to their high affinity for alkynes (alkynophilicity), promoting cyclization under mild conditions. nih.gov The reaction mechanism typically involves the activation of the alkyne by the metal catalyst, followed by a nucleophilic attack from the aniline nitrogen. Depending on the reaction conditions and subsequent steps, a variety of substituted indoles can be accessed. researchgate.netresearchgate.net

| Catalyst System | Substrate Type | Product | Key Features | Ref |

| Pd(OAc)₂ | Unprotected 2-alkynylaniline | 2-Substituted Indole | Reaction in aqueous TPGS-750-M; sensitive to heating mode. | mdpi.com |

| Pd(OAc)₂/XPhos | o-Iodoaniline + Alkyne | 2-Substituted Indole | Tandem Sonogashira coupling/cyclization. | mdpi.com |

| AuCl₃/AgOTf | o-Alkynyl aniline | N-Vinyl Indole | Tandem intramolecular/intermolecular hydroamination. | nih.gov |

| Base-promoted | 2-Alkynylanilide | 2,3-Unsubstituted Indole | 5-endo-dig cyclization without a metal catalyst. | thieme-connect.com |

Quinolines: The synthesis of quinolines from N-substituted-2-alkynylanilines is a well-established process that highlights the versatility of this substrate class. nih.govnih.gov A common method involves electrophilic cyclization, where reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) activate the alkyne towards intramolecular attack by the aniline's aromatic ring. nih.govacs.orgacs.org This 6-endo-dig cyclization is typically followed by oxidation to yield the aromatic quinoline (B57606), often substituted at the 3-position with the remnant of the electrophile. acs.orgacs.org More recently, radical-mediated cyclizations have also been developed, using systems like CuCl₂ and air to generate arylselenyl radicals that initiate a cascade to form 3-selenylquinolines. nih.govresearchgate.netacs.org

| Reagent/Catalyst | Reaction Type | Product | Yield Range | Ref |

| I₂, NaHCO₃ | Electrophilic Cyclization | 3-Iodoquinolines | Good to Excellent | acs.orgacs.org |

| ICl, NaHCO₃ | Electrophilic Cyclization | 3-Iodoquinolines | Good | nih.govacs.org |

| PhSeBr, NaHCO₃ | Electrophilic Cyclization | 3-Phenylselenoquinolines | Good to Excellent | nih.gov |

| CuCl₂, Air, (PhSe)₂ | Radical Cyclization | 3-Selenylquinolines | Moderate to Excellent | nih.govacs.org |

| FeCl₃ | A³-Coupling/Hydroarylation | 2,4-Disubstituted Quinolines | Moderate to Excellent | chemrevlett.com |

Benzothiazines: The benzothiazine scaffold can be synthesized using o-alkynylaniline derivatives. A notable method involves the conversion of the starting aniline into a thiourea (B124793). This thiourea derivative can then undergo a gold-catalyzed intramolecular cyclization, where the sulfur atom acts as the nucleophile attacking the activated alkyne, to selectively form the six-membered benzothiazine ring. nih.gov This approach demonstrates how the core structure of this compound can be readily elaborated to access sulfur-containing heterocycles.

Intermediate in the Formation of Triarylmethane Derivatives and Phenylacetamides

Beyond heterocycles, the functional groups of this compound allow for its incorporation into other important molecular classes.

Triarylmethane Derivatives: Triarylmethanes are a class of compounds with significant applications as dyes, molecular probes, and pharmacophores. nih.gov The synthesis of aniline-based triarylmethanes is often achieved through a double Friedel-Crafts reaction between an aniline and an aldehyde, typically catalyzed by a Brønsted or Lewis acid. nih.govnih.gov In this context, the aniline nitrogen of this compound can react with an aldehyde to form an iminium ion intermediate. This electrophilic intermediate then undergoes reaction with another molecule of the aniline (or a different electron-rich arene) via C-nucleophilic addition to construct the triarylmethane core. nih.gov The p-tolylethynyl group would remain as a functional handle on the final product, allowing for further synthetic diversification, for example, through click chemistry or further cross-coupling reactions.

Phenylacetamides: The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. This compound can be readily converted into a corresponding N-phenylacetamide derivative through acylation of the amino group. This can be achieved using standard reagents like an acid chloride or an anhydride. nih.gov The resulting N-(4-fluoro-2-(p-tolylethynyl)phenyl)acetamide maintains the reactive alkyne moiety for subsequent synthetic operations, making it a useful intermediate for building more complex molecules that feature both an amide and an alkyne.

Potential in Ligand Design for Homogeneous Catalysis

The development of novel ligands is crucial for advancing homogeneous catalysis. Ligands modulate the steric and electronic properties of a metal center, controlling its reactivity and selectivity. This compound possesses structural features that make it an intriguing candidate for ligand design. chinesechemsoc.org

The compound contains both a soft Lewis basic aniline nitrogen and a π-acidic alkyne unit. This combination could allow for bifunctional or cooperative catalysis, where both groups interact with a metal center or with substrates in a concerted fashion. chinesechemsoc.org In gold catalysis, for example, ligands containing aniline moieties have been shown to participate directly in catalytic cycles, acting as proton shuttles to deprotonate weakly acidic C-H bonds. chinesechemsoc.org

Simultaneously, the alkyne group is known to coordinate strongly to soft metals like gold(I), palladium(II), and iridium(III). nih.govacs.org A ligand incorporating the this compound scaffold could chelate a metal center through both the aniline and the alkyne, creating a stable complex with a specific geometry that could induce high selectivity in catalytic reactions. Such ligands could be valuable in reactions involving alkyne activation, hydroamination, or hydroarylation. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-(p-tolylethynyl)aniline?

The compound is typically synthesized via cross-coupling reactions. A common method involves Suzuki-Miyaura coupling between 4-fluoro-2-iodoaniline and p-tolylethynyl boronic acid derivatives. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in a solvent like dimethoxyethane (DME) at elevated temperatures (70–100°C) yield the target product . Alternative routes include gold-catalyzed cyclization of ethynylaniline precursors to indoles, though this requires precise control of reaction conditions to avoid side products .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹³C NMR : Peaks at δ ~144–153 ppm (aromatic carbons), ~115–118 ppm (C-F), and ~55 ppm (methoxy groups in related analogs) .

- HRMS : Molecular ion [M+H⁺] matches theoretical values (e.g., C₁₅H₁₁FN₂ requires 251.1188) .

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with lattice parameters a = 11.53 Å, b = 9.50 Å, c = 12.13 Å, and dihedral angles ~84° between aromatic planes .

Q. What are the key physicochemical properties relevant to its handling and storage?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobic p-tolyl and ethynyl groups .

- Stability : Sensitive to light and oxidizing agents; recommended storage in amber vials under inert atmosphere .

- Toxicity : Classified as a suspected carcinogen (Category 2 under EU CLP); requires PPE and fume hood use .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Optimization strategies include:

- Catalyst screening : Cu(I) catalysts (e.g., CuI) in hexafluoroisopropanol (HFIP) improve selectivity by suppressing side reactions .

- Temperature control : Maintaining 100°C for 24 hours in HFIP enhances coupling efficiency (yields up to 94%) .

- Base selection : Cs₂CO₃ outperforms weaker bases in deprotonating intermediates .

Q. What are the catalytic applications of this compound in organic synthesis?

The ethynyl group enables diverse transformations:

- Indole synthesis : Au nanoparticles catalyze cyclization to substituted indoles (e.g., 76d) under mild conditions (90°C, toluene) .

- Cross-coupling : Pd-mediated reactions with aryl halides form biaryl structures for drug intermediates .

Q. How does the compound’s electronic structure influence its reactivity?

- Electron-withdrawing effects : The fluorine atom at the 4-position deactivates the aromatic ring, directing electrophilic substitutions to the 2-position .

- Conjugation : The ethynyl spacer enhances π-conjugation, stabilizing transition states in cyclization reactions .

Q. What methodologies are effective in analyzing environmental degradation pathways?

- Photocatalysis : MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation degrade aniline derivatives via hydroxyl radical attack, achieving >90% efficiency under optimized pH and catalyst loading .

- Biodegradation : Aniline dioxygenase-expressing bacteria (e.g., Pseudomonas spp.) metabolize the compound, though efficiency depends on substrate concentration and enzyme stability .

Q. How to address contradictions in crystallographic data across studies?

Discrepancies in dihedral angles or lattice parameters may arise from:

- Crystallization conditions : Solvent polarity and temperature affect packing (e.g., toluene vs. DMF yields different crystal forms) .

- Substituent effects : Bulky groups (e.g., p-tolyl) introduce steric hindrance, altering bond angles .

- Validation : Always cross-reference with spectroscopic data (NMR, HRMS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.